![molecular formula C9H12N2S B14246978 N-[(Methylideneamino)(methylsulfanyl)methyl]aniline CAS No. 403497-89-2](/img/structure/B14246978.png)
N-[(Methylideneamino)(methylsulfanyl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Methylideneamino)(methylsulfanyl)methyl]aniline is an organic compound with a complex structure that includes both amino and sulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Methylideneamino)(methylsulfanyl)methyl]aniline typically involves the reaction of aniline with formaldehyde and methyl mercaptan. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized to maximize yield and minimize by-products, ensuring the compound is produced efficiently and cost-effectively .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Methylideneamino)(methylsulfanyl)methyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfoxides or sulfones, while reduction can yield simpler amines or thiols .
Applications De Recherche Scientifique
N-[(Methylideneamino)(methylsulfanyl)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which N-[(Methylideneamino)(methylsulfanyl)methyl]aniline exerts its effects involves interactions with various molecular targets. The amino and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and enzyme activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methylaniline: Similar in structure but lacks the sulfanyl group.
N,N-dimethylaniline: Contains two methyl groups attached to the nitrogen atom.
4-methylsulfonylaniline: Contains a sulfonyl group instead of a sulfanyl group.
Propriétés
Numéro CAS |
403497-89-2 |
|---|---|
Formule moléculaire |
C9H12N2S |
Poids moléculaire |
180.27 g/mol |
Nom IUPAC |
N-[(methylideneamino)-methylsulfanylmethyl]aniline |
InChI |
InChI=1S/C9H12N2S/c1-10-9(12-2)11-8-6-4-3-5-7-8/h3-7,9,11H,1H2,2H3 |
Clé InChI |
NPGICICSQXBNDS-UHFFFAOYSA-N |
SMILES canonique |
CSC(NC1=CC=CC=C1)N=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


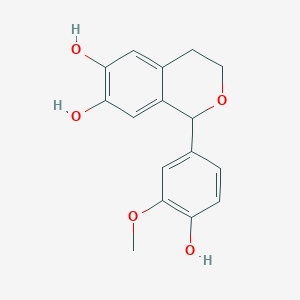
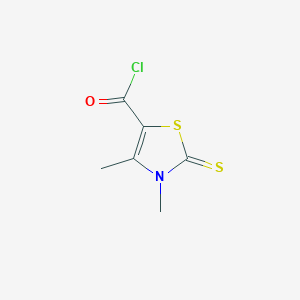

![N,2-Dibenzylthieno[3,2-D]pyrimidin-4-amine](/img/structure/B14246922.png)

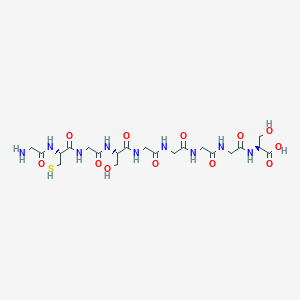
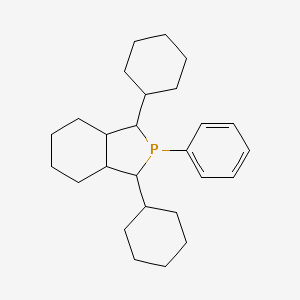
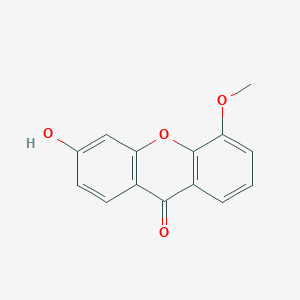
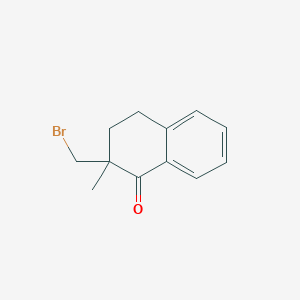
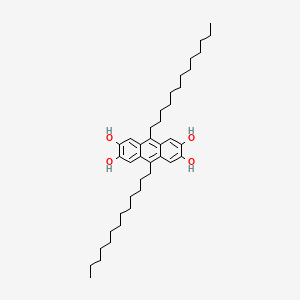

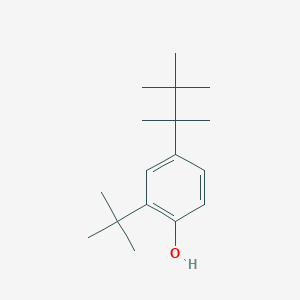
![4H-1-Benzopyran-4-one, 2-[3-(bromomethyl)phenyl]-](/img/structure/B14246966.png)
![N-[(2,4-Dimethylphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14246969.png)
